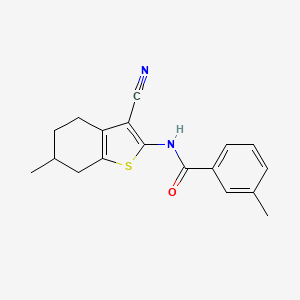![molecular formula C22H22N2O3S B10890921 (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10890921.png)
(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE is a complex organic molecule that features a thiazole ring, a pyrrolidine ring, and a benzyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the thiazole intermediate.
Attachment of the Benzyl Ether Group: The benzyl ether group is typically introduced through a Williamson ether synthesis, where a phenol derivative reacts with a benzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, phenol derivatives, bases like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- 4-Benzyloxy-3-methoxybenzaldehyde
- 5-Methoxy-2-(1-methyl-4-piperidinyl)-3-pyrrolidinyl-1H-benzimidazole
- 4-Benzyloxy-3-methoxybenzoic acid
Uniqueness
5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE: is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C22H22N2O3S |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C22H22N2O3S/c1-26-19-13-17(9-10-18(19)27-15-16-7-3-2-4-8-16)14-20-21(25)23-22(28-20)24-11-5-6-12-24/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3/b20-14- |
InChIキー |
NDDCQIJVDVKGML-ZHZULCJRSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCC3)OCC4=CC=CC=C4 |
正規SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCC3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10890843.png)
![1-(butan-2-yl)-7-(3-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10890847.png)
![4-(3-methylthiophen-2-yl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10890852.png)

![9-ethyl-8-methyl-2-[(5-methyl-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10890862.png)
![(2Z,5E)-2-[(2,3-dichlorophenyl)imino]-5-[4-(piperidin-1-yl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B10890864.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-(propan-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10890875.png)
![(2E)-3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B10890879.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10890881.png)
![N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-3,4-dichlorobenzohydrazide](/img/structure/B10890883.png)
![ethyl 4-{[(2E)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B10890889.png)
![N-{4-acetyl-5-[3-(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B10890890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine](/img/structure/B10890908.png)
